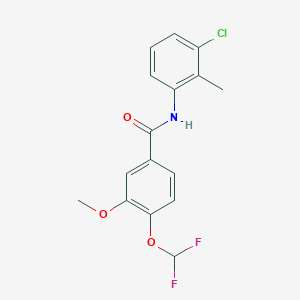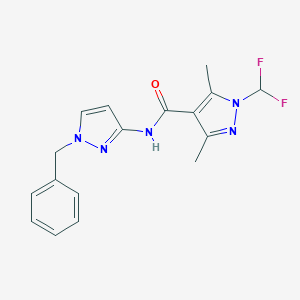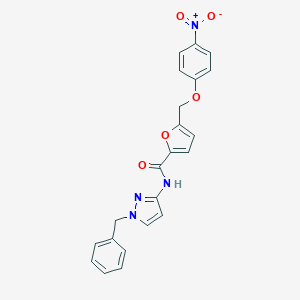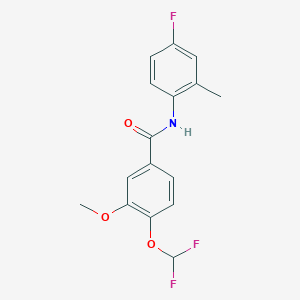![molecular formula C14H14BrN3O3 B279859 ethyl 3-[(2-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279859.png)
ethyl 3-[(2-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(2-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate, also known as BRD0705, is a chemical compound that has recently gained attention in scientific research for its potential use in the treatment of cancer.
Mécanisme D'action
Ethyl 3-[(2-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate has been found to inhibit the activity of the protein bromodomain-containing protein 4 (BRD4), which plays a role in the regulation of gene expression. Inhibition of BRD4 leads to downregulation of genes involved in cell proliferation and survival, resulting in the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound has minimal toxicity to normal cells and tissues, indicating its potential as a safe and effective anticancer agent. This compound has also been found to inhibit the migration and invasion of cancer cells, suggesting its potential use in preventing metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 3-[(2-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate in lab experiments is its specificity for BRD4, which allows for targeted inhibition of cancer cell growth. However, one limitation is that the synthesis method of this compound is complex and time-consuming, which may limit its availability for research purposes.
Orientations Futures
For research on ethyl 3-[(2-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate include studying its efficacy in animal models of cancer, investigating its potential use in combination with other anticancer agents, and exploring its mechanism of action in more detail. Additionally, further optimization of the synthesis method of this compound may improve its availability for research and clinical use.
Méthodes De Synthèse
The synthesis method of ethyl 3-[(2-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate involves the reaction of 2-bromoaniline with ethyl 3-oxo-3-phenylpropanoate in the presence of potassium carbonate and dimethylformamide. The resulting product is then treated with hydrazine hydrate to form the final product, this compound.
Applications De Recherche Scientifique
Ethyl 3-[(2-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate has been found to have potential anticancer properties and has been studied in various cancer cell lines. It has been shown to inhibit the growth of cancer cells, induce cell cycle arrest, and promote apoptosis. This compound has also been found to sensitize cancer cells to chemotherapy and radiation therapy.
Propriétés
Formule moléculaire |
C14H14BrN3O3 |
|---|---|
Poids moléculaire |
352.18 g/mol |
Nom IUPAC |
ethyl 5-[(2-bromophenyl)carbamoyl]-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C14H14BrN3O3/c1-3-21-14(20)12-8-11(17-18(12)2)13(19)16-10-7-5-4-6-9(10)15/h4-8H,3H2,1-2H3,(H,16,19) |
Clé InChI |
RZEDJGGLNPFBHD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=NN1C)C(=O)NC2=CC=CC=C2Br |
SMILES canonique |
CCOC(=O)C1=CC(=NN1C)C(=O)NC2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B279777.png)
![3-[(4-methoxyphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B279780.png)
![N-(2-chloropyridin-3-yl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279781.png)


![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B279786.png)
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-methyl-2-pyridinyl)propanamide](/img/structure/B279787.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B279788.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B279790.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(difluoromethoxy)benzamide](/img/structure/B279791.png)


![ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279798.png)
